molecular formula C25H26FNO3 B3731928 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2-fluorobenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2-fluorobenzyl)ethanamine

Cat. No. B3731928
M. Wt: 407.5 g/mol
InChI Key: ZXAOELJTOKHATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2-fluorobenzyl)ethanamine, commonly known as FLEA, is a synthetic compound that belongs to the class of phenethylamines. FLEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

FLEA acts as a selective serotonin releasing agent by binding to serotonin transporters and increasing the release of serotonin in the brain. This effect is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
FLEA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using FLEA in lab experiments is its selectivity for serotonin transporters, which allows for the study of the specific effects of serotonin in the brain. However, one limitation is that FLEA has not been extensively studied in humans, so its effects on human subjects are not well understood.

Future Directions

There are a number of future directions for the study of FLEA. One potential area of research is its use in the treatment of depression and anxiety disorders. Another area of research is its potential use in the study of the neurobiology of addiction. Additionally, further studies are needed to understand the long-term effects of FLEA on the brain and its potential for abuse.

Scientific Research Applications

FLEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective serotonin releasing agent, which means that it can increase the release of serotonin in the brain. This effect has been studied in relation to the treatment of depression and anxiety disorders.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(2-fluorophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FNO3/c1-2-28-22-10-7-20(8-11-22)16-27(17-21-5-3-4-6-23(21)26)14-13-19-9-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAOELJTOKHATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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